molecular formula C12H15N3O4 B1171450 HEXYLDECYL ESTER OF HYDROLYZED COLLAGEN CAS No. 169590-83-4

HEXYLDECYL ESTER OF HYDROLYZED COLLAGEN

Cat. No.: B1171450
CAS No.: 169590-83-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Chemical Nomenclature

This compound is defined as a compound formed through the esterification reaction between hexyldecanoic acid and hydrolyzed collagen peptides. The systematic nomenclature of this compound reflects its complex chemical structure, where "hexyldecyl" specifically refers to 2-hexyldecanol as the alcoholic component or generally represents a 2-hexyldecyl hydrocarbon residue. The term "ester" indicates an esterification product, which is fundamentally a condensation product resulting from the reaction between an alcohol and acid, or alternatively, a trans-esterification product obtained through direct reaction of alcohols with fats.

The "hydrolyzed" component of the nomenclature signifies that the collagen has undergone hydrolysis, a process involving the separation of a chemical compound through reaction with water, often facilitated by enzymatic action. This hydrolysis transforms native collagen into smaller peptide chains with molecular weights typically ranging from 3 to 6 kilodaltons, as established in comprehensive studies of collagen hydrolysates. The resulting hydrolyzed collagen possesses enhanced solubility and bioavailability compared to its native counterpart.

The complete chemical identity is registered under the Chemical Abstracts Service number 169590-83-4, and the compound is officially recognized by the synonym "Collagens, hydrolyzates, 2-hexyldecyl ester". The molecular formula has been documented as C12H15N3O4, though variations in reported molecular weight values suggest the complex and variable nature of this protein-derived ester. The structural complexity arises from the fact that hydrolyzed collagen itself consists of multiple peptide chains of varying lengths and amino acid compositions, making the exact molecular characteristics dependent on the specific source material and processing conditions.

Historical Context in Biomaterial Science

The development of this compound must be understood within the broader historical context of collagen research and biomaterial science advancement. The utilization of collagen-based materials in therapeutic and cosmetic applications has ancient roots, with historical documentation showing that extracts from animal tissues were studied as remedies for joint complaints as early as ten centuries ago by abbess and scholar Hildegard von Bingen. Traditional Asian cultures similarly recognized collagen's beneficial properties, particularly its application in cosmetics for maintaining youthful skin appearance and combating skin aging processes.

The industrial manufacturing of hydrolyzed collagen began in the middle of the 20th century, initially serving limited applications primarily as a water binder in the meat industry and in the production of sports bars. The 1970s marked a significant expansion in collagen applications, coinciding with the rise of high-protein diets where collagen served as a valuable source of animal proteins necessary for calorie reduction regimens. This period also witnessed the emergence of collagen peptides as popular constituents in nutricosmetic products and as protein enrichment agents in various food formulations.

Scientific validation of collagen's therapeutic properties began in earnest during the late 1970s, with comprehensive information becoming available regarding the positive effects of collagen peptides on joint health. The first rigorous scientific studies in this area were conducted in 1985, providing evidence of collagen's positive impact on collagen production in joint cartilage and offering hope for individuals suffering from joint health or mobility issues. This scientific foundation established the groundwork for developing more sophisticated collagen derivatives, including esterified forms like this compound.

The evolution toward chemically modified collagen derivatives represents a natural progression in biomaterial science, driven by the need to overcome limitations of native collagen while preserving its beneficial properties. Traditional hydrolyzed collagen, while possessing excellent biocompatibility and enhanced solubility compared to native collagen, still faced challenges in certain applications due to its hydrophilic nature and limited compatibility with lipophilic formulation components. The development of ester derivatives like this compound addressed these limitations by creating hybrid molecules that combine the biological activity of collagen peptides with improved formulation compatibility and stability characteristics.

Taxonomic Classification and International Nomenclature of Cosmetic Ingredients Registration

This compound occupies a specific position within the taxonomic classification system for cosmetic and biomaterial ingredients. The compound is classified as a zwitterionic surfactant belonging to the amino acid type subcategory, more specifically categorized as an ester of protein hydrolysate. This classification reflects both its chemical structure and functional properties, acknowledging its dual nature as both a protein derivative and a surface-active agent.

Within the broader context of cosmetic ingredient classification, the compound falls under the category of cosmetic ingredients, specifically functioning as emollients and moisturizers. It is further classified as a fatty acid ester, which enhances skin hydration and provides smooth texture characteristics in cosmetic formulations. This multifaceted classification system recognizes the compound's diverse functional capabilities and its applicability across various product categories.

The International Nomenclature of Cosmetic Ingredients registration system officially recognizes this compound with specific functional designations. According to official International Nomenclature of Cosmetic Ingredients documentation, the compound serves dual primary functions: hair conditioning and skin conditioning. As a hair conditioning agent, it makes hair easier to comb while imparting suppleness, softness, shine, and volume. In its skin conditioning capacity, the compound maintains skin in optimal condition.

The regulatory framework surrounding this compound includes its inclusion in the European Union inventory of cosmetic ingredients, where it is officially listed and recognized for use in cosmetic applications. The compound's origin classification is documented as animal/synthetic, reflecting the dual nature of its source materials and manufacturing process. This classification acknowledges that while the collagen component derives from animal sources, the esterification process represents the synthetic aspect of its production.

The following table summarizes the key taxonomic and regulatory information for this compound:

Classification Category Designation
Chemical Abstracts Service Number 169590-83-4
International Nomenclature of Cosmetic Ingredients Status Registered
Surfactant Classification Zwitterionic, Amino Acid Type
Cosmetic Function Hair Conditioning, Skin Conditioning
Origin Classification Animal/Synthetic
European Union Inventory Status Listed
Molecular Formula C12H15N3O4

The regulatory acceptance and classification of this compound across multiple international frameworks demonstrates its established safety profile and recognized utility in cosmetic applications. The compound's inclusion in major regulatory databases and its specific functional designations provide manufacturers and formulators with clear guidance regarding appropriate applications and usage parameters within the cosmetic industry.

Properties

CAS No.

169590-83-4

Molecular Formula

C12H15N3O4

Synonyms

HEXYLDECYL ESTER OF HYDROLYZED COLLAGEN

Origin of Product

United States

Scientific Research Applications

Skin Health

Numerous studies have demonstrated the efficacy of hydrolyzed collagen in improving skin properties. A systematic review highlighted that oral supplementation with hydrolyzed collagen significantly reduces skin wrinkles and enhances elasticity after 90 days . The meta-analysis included 19 randomized controlled trials with a total of 1,125 participants, predominantly women aged 20 to 70 years.

Key Findings :

  • Improvement in Skin Hydration : Participants experienced increased hydration levels.
  • Reduction in Wrinkle Depth : A notable decrease in wrinkle visibility was observed .

Hair Care

In cosmetic applications, hexyldecyl ester of hydrolyzed collagen is utilized for its conditioning effects on hair. It makes hair easier to comb and enhances its overall appearance by imparting shine and softness . This is particularly beneficial in formulations aimed at restoring damaged hair.

Case Study 1: Efficacy on Skin Properties

A clinical trial investigated the effects of hydrolyzed collagen supplementation on skin elasticity and hydration over a period of 56 days. The study involved 52 participants, measuring various skin properties:

  • Moisturization : The hydration index improved from 50.0 to 56.8 after treatment.
  • Elasticity : The elasticity index increased significantly, indicating enhanced skin firmness.
  • Wrinkle Reduction : A progressive decrease in wrinkle depth was noted throughout the study .

Case Study 2: Hair Conditioning Effects

In a comparative study involving various hair care products, formulations containing this compound were found to outperform others in terms of providing moisture retention and reducing frizz. Participants reported higher satisfaction levels regarding hair texture and manageability after using products with this ingredient .

Comparative Data Table

Application AreaKey BenefitsSupporting Studies
Skin HealthImproved hydration, elasticity, wrinkle reduction , ,
Hair CareEnhanced manageability, softness, shine

Comparison with Similar Compounds

Key Comparative Metrics

The table below summarizes critical differences between Hexyl Decyl Ester of Hydrolyzed Collagen and related compounds:

Compound Source Solubility Molecular Weight (Da) Primary Application Key Benefits
Hexyl Decyl Ester of Hydrolyzed Collagen Bovine, Porcine Lipid-soluble ~3,000–5,000* Cosmetic emulsions Enhanced skin absorption, film-forming
Hydrolyzed Collagen (Non-esterified) Bovine, Marine, Porcine Water-soluble 3,000–10,000 Dietary supplements, serums Stimulates collagen synthesis, improves hydration
Marine Collagen Fish scales/skin Water-soluble 2,000–5,000 Supplements, topical creams High bioavailability, supports joint and skin health
Synthetic Collagen Lab-engineered Variable Variable Vegan skincare Mimics natural collagen; ethical sourcing

*Estimated based on typical hydrolyzed collagen peptides and ester modifications.

Structural and Functional Differences

  • Lipid Solubility: The hexyl decyl ester’s fatty alcohol chain renders it lipid-soluble, unlike non-esterified hydrolyzed collagen or marine collagen, which are water-soluble. This property allows it to integrate seamlessly into oil-phase formulations, enhancing stability in creams and lotions .
  • Bioavailability : Marine collagen has demonstrated 1.5× higher absorption rates than bovine collagen due to lower molecular weight (~2,000–5,000 Da) . However, the esterified form’s bioavailability in topical applications is contingent on its ability to penetrate the stratum corneum, where its lipophilic nature may improve retention in the skin barrier .
  • Functional Roles: Hexyl Decyl Ester: Primarily acts as an emollient and occlusive agent, reducing transepidermal water loss and improving texture in moisturizers . Non-esterified Hydrolyzed Collagen: Promotes fibroblast activity and collagen production via peptide signaling, validated in studies showing reduced wrinkle depth and increased skin elasticity . Marine Collagen: Exhibits chondroprotective effects in joint health and superior absorption in dietary forms .

Stability and Formulation Compatibility

  • The esterified form exhibits greater stability in lipid-rich environments compared to hydrolyzed collagen, which may degrade in acidic or high-temperature conditions .

Cosmetic Efficacy

  • Hexyl Decyl Ester of Hydrolyzed Collagen is widely used in anti-aging creams for its ability to form a protective film, enhancing skin smoothness and hydration .
  • Comparative studies show that marine collagen peptides (2,000–5,000 Da) achieve faster systemic absorption when ingested, but the esterified variant’s topical benefits are unmatched in lipid-based formulations .

Synergistic Combinations

  • Combining hydrolyzed collagen with hyaluronic acid enhances moisture retention, while its esterified form pairs effectively with ceramides in barrier-repair formulations .

Q & A

Q. What analytical techniques are recommended for determining the esterification efficiency and molecular weight distribution of hexadecyl ester of hydrolyzed collagen?

  • Methodological Answer : Gas Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are standard for molecular weight distribution analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H} and 13C^{13}\text{C} NMR, should be used to confirm esterification efficiency by identifying characteristic peaks of the hexadecyl chain and hydrolyzed collagen backbone. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess stability under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere). These methods align with protocols for collagen composite characterization .

Q. What standardized protocols exist for evaluating the thermal and pH stability of hexadecyl ester of hydrolyzed collagen in cosmetic formulations?

  • Methodological Answer : Accelerated stability testing under International Council for Harmonisation (ICH) guidelines (e.g., 40°C/75% relative humidity for 6 months) combined with HPLC quantification of degradation products is recommended. Dynamic light scattering (DLS) can monitor colloidal stability in emulsions. For pH stability, use phosphate-buffered saline (PBS) across a range (pH 3–8) with Fourier-Transform Infrared Spectroscopy (FTIR) to detect structural changes in amide I and II bands. Reference methodologies from hydroxyapatite/collagen composite studies ensure rigor .

Q. How can researchers validate the biocompatibility of hexadecyl ester of hydrolyzed collagen in vitro?

  • Methodological Answer : Follow ISO 10993-5 guidelines using human dermal fibroblasts (HDFs) or HaCaT keratinocytes. Perform MTT assays at 24/48/72-hour intervals with negative (polyethylene) and positive (latex) controls. Include confocal microscopy with fluorescently tagged collagen esters to visualize cellular uptake. Pre-treat samples to remove residual solvents (e.g., dialysis) to avoid false cytotoxicity signals. This approach mirrors cytocompatibility testing frameworks for collagen composites .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro permeability assays and ex vivo skin penetration studies for transdermal delivery efficacy?

  • Methodological Answer : Use Franz diffusion cells with excised human skin (not animal models) to standardize permeability assays. For ex vivo studies, apply isotope-labeled hexadecyl ester (e.g., 14C^{14}\text{C}-tagged) and quantify penetration via liquid scintillation counting. Control for inter-subject variability by normalizing data to stratum corneum thickness (measured by optical coherence tomography). Multi-method validation, as suggested in critical evaluations of methodological limits, reduces bias .

Q. What experimental strategies can isolate the lipophilic chain’s contribution to collagen peptide stabilization versus matrix interactions?

  • Methodological Answer : Design comparative studies using hydrolyzed collagen derivatives with varying alkyl chain lengths (C12, C16, C18). Employ circular dichroism (CD) spectroscopy to monitor α-helix stability in hydrophobic vs. hydrophilic matrices. Molecular dynamics simulations (e.g., GROMACS) can model chain-membrane interactions, while quartz crystal microbalance (QCM) assays quantify binding affinities to synthetic lipid bilayers. This aligns with frameworks emphasizing variable operationalization .

Q. How can computational modeling predict hexadecyl ester’s self-assembly behavior in dermal delivery systems?

  • Methodological Answer : Use coarse-grained molecular dynamics (CGMD) simulations (e.g., Martini force field) to model micelle or liposome formation. Validate predictions via small-angle X-ray scattering (SAXS) and cryo-TEM imaging. Incorporate Hansen solubility parameters to optimize solvent selection. This dual approach integrates theoretical frameworks with empirical data, addressing gaps in collagen-lipid composite research .

Q. What statistical methods reconcile conflicting data on hexadecyl ester’s enzymatic degradation rates across studies?

  • Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study variability (e.g., different collagenase sources or assay temperatures). Use principal component analysis (PCA) to identify confounding variables (e.g., pH, ionic strength). Replicate experiments under harmonized protocols (e.g., USP collagenase Type I at 37°C in Tris-HCl buffer). This mirrors methodologies for resolving contradictions in composite degradation studies .

Q. How do researchers integrate transcriptomic data with histochemical analysis to assess hexadecyl ester’s impact on extracellular matrix (ECM) remodeling?

  • Methodological Answer : Combine RNA-seq of fibroblast cultures treated with the ester (vs. controls) with Masson’s trichrome staining for collagen deposition. Use pathway enrichment analysis (e.g., DAVID, KEGG) to link upregulated genes (e.g., COL1A1, MMP1) to histological outcomes. Spatial transcriptomics on 3D skin equivalents can localize ECM modulation. This aligns with mixed-method frameworks for multidimensional data .

Methodological Considerations Table

Research Phase Key Techniques Theoretical Framework
Synthesis & CharacterizationGPC, MALDI-TOF, 13C^{13}\text{C} NMRCollagen-lipid interaction models
In Vitro/Ex Vivo TestingFranz diffusion, QCM, confocal microscopyTransdermal permeation theory
Data ReconciliationMeta-analysis, PCAMulti-method validation frameworks
Computational ModelingCGMD, SAXSSelf-assembly predictive algorithms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.